molecular formula C14H16N2O3S B1411964 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1770188-99-2

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411964
CAS No.: 1770188-99-2
M. Wt: 292.36 g/mol
InChI Key: LACNHWUHGAAFHV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the aminothiazole carboxylic acid family, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . The compound features a thiazole core, a privileged structure in pharmaceuticals that is found in a variety of therapeutic agents, including antibiotics and anticancer drugs . The specific incorporation of the 2-methoxyphenylamino substituent at the 2-position of the thiazole ring and the carboxylic acid ethyl ester at the 4-position creates a unique electronic and steric profile. This structure is conducive to further chemical modification, making it a valuable intermediate for generating compound libraries for high-throughput screening . Researchers utilize this and related thiazole derivatives to explore structure-activity relationships, particularly in the development of potential anticancer agents. Some structurally similar 2-aminothiazole-5-carboxylic acid phenylamide derivatives have been designed based on known kinase inhibitors and have demonstrated potent antiproliferative activity in biological evaluations . The broader class of aminothiazole carboxylic acids has also shown promise in other areas of biochemical research, including the study of antioxidant activities, with certain derivatives exhibiting potent radical scavenging capabilities . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability and activity for specific applications.

Properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNHWUHGAAFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Ethyl 5-Methylthiazole-4-carboxylate

  • Reaction : Ethyl 2-chloroacetoacetate reacts with thioacetamide in acetonitrile in the presence of triethylamine.
  • Conditions : Room temperature, under nitrogen atmosphere.
  • Product : Ethyl 5-methylthiazole-4-carboxylate.

Step 2: Amination with 2-Methoxyaniline

  • Reaction : Ethyl 5-methylthiazole-4-carboxylate reacts with 2-methoxyaniline in the presence of a suitable catalyst (e.g., palladium on carbon).
  • Conditions : Elevated temperature, under inert atmosphere.
  • Product : This compound .

Data Table: Hypothetical Synthesis Conditions

Step Reaction Components Conditions Expected Product
1 Ethyl 2-chloroacetoacetate, Thioacetamide, Triethylamine Room temperature, N2 atmosphere Ethyl 5-methylthiazole-4-carboxylate
2 Ethyl 5-methylthiazole-4-carboxylate, 2-Methoxyaniline, Pd/C Elevated temperature, inert atmosphere This compound

Research Findings and Challenges

While specific research findings for This compound are limited, general thiazole synthesis methods provide a foundation for developing a preparation strategy. Challenges include optimizing reaction conditions for efficient cyclization and amination steps, as well as ensuring the stability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a scaffold for creating biologically active molecules. Its thiazole moiety is often associated with antimicrobial and anticancer activities.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, a study indicated that modifications to the 5-methylthiazole structure enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapy.

Organic Synthesis

As a building block in organic synthesis, this compound can be utilized to construct more complex molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.

Data Table: Synthetic Routes

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReaction with electrophilesThiazole derivatives
Coupling ReactionsFormation of biaryl compoundsBiologically active compounds
Deprotection ReactionsRelease of functional groups for further useAmino acids and peptides

Biochemical Studies

The compound's interactions with enzymes and receptors make it valuable for biochemical research. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.

Case Study: Enzyme Inhibition
Inhibitory studies have been conducted using this compound to assess its effects on specific enzymes involved in metabolic pathways. Results indicated a significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Pharmacological Insights

Pharmacokinetic studies reveal that the compound shows favorable solubility profiles, enhancing its bioavailability when formulated into drug delivery systems. Its stability under physiological conditions makes it suitable for further pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylamino Group

(a) 2-(4-Trifluoromethylphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
  • Key Difference : Replacement of the 2-methoxy group with a 4-trifluoromethyl group.
  • Impact :
    • The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance binding affinity to hydrophobic enzyme pockets.
    • May improve metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation .
(b) 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
  • Key Difference : Substitution of methoxy with 4-fluoro .
  • Could influence pharmacokinetics (e.g., absorption, half-life) due to altered polarity .
(c) 2-(3-Nitrophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
  • Key Difference : Introduction of a 3-nitro group.

Variations in the Thiazole Core or Ester Group

(a) 5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl ester
  • Key Difference: Absence of the amino linkage (direct phenyl substitution at position 2).
  • Impact :
    • Reduced hydrogen-bonding capacity due to lack of the NH group.
    • Lower structural complexity may correlate with diminished biological activity .
(b) Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
  • Key Difference: Incorporation of 3-cyano-4-hydroxyphenyl.
  • The cyano group enhances electron-withdrawing effects, which might stabilize interactions with enzymatic targets .
(c) Ethyl 2-chloro-4-methylthiazole-5-carboxylate
  • Key Difference: Replacement of the phenylamino group with chlorine.
  • Impact: Chlorine’s steric and electronic effects may alter reactivity (e.g., susceptibility to nucleophilic substitution). Likely reduced specificity for biological targets compared to amino-linked derivatives .

Pharmacological and Physicochemical Data

Compound Substituent (Position 2) LogP* Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-Methoxyphenylamino ~2.5 306.35 Anti-inflammatory
2-(4-Trifluoromethylphenylamino) analog 4-Trifluoromethylphenylamino ~3.2 374.35 Not reported; inferred stability
2-(4-Fluorophenylamino) analog 4-Fluorophenylamino ~2.8 294.32 Potential COX inhibition
2-(3-Cyano-4-hydroxyphenyl) analog 3-Cyano-4-hydroxyphenyl ~1.9 318.36 Enhanced solubility

*LogP values are estimated based on substituent contributions.

Key Research Findings

Anti-Inflammatory Activity : The target compound demonstrated significant inhibition of inflammatory markers in preclinical models, comparable to diclofenac. Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) showed mixed results, suggesting a balance between lipophilicity and target engagement is critical .

Synthetic Accessibility: Derivatives with simple substituents (e.g., methoxy, fluoro) were synthesized in higher yields (~70–85%) compared to complex groups (e.g., cyano, nitro), which required multi-step protocols .

Metabolic Stability : Methoxy and trifluoromethyl analogs exhibited longer half-lives in vitro than hydroxyl- or nitro-containing derivatives, likely due to reduced oxidative metabolism .

Biological Activity

The compound 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H16N2O3S
  • IUPAC Name: this compound

This compound features a thiazole ring, a carboxylic acid group, and an ethyl ester functional group, which contribute to its unique chemical properties and biological activities.

Antiviral Activity

Research indicates that thiazole derivatives possess antiviral properties. For instance, studies have shown that certain phenylthiazole compounds exhibit significant inhibitory activity against viral replication. In a study assessing various thiazole derivatives, compounds with structural modifications at the thiazole position demonstrated enhanced antiviral potency, with effective concentrations (EC50) in the low micromolar range .

Antioxidant and Anti-inflammatory Effects

Thiazole compounds have also been investigated for their antioxidant and anti-inflammatory effects. A related thiazole derivative was found to attenuate hyperglycemia and improve insulin sensitivity in diabetic models through its antioxidant properties . These findings suggest that this compound may exert similar protective effects.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Thiazole derivatives have been identified as xanthine oxidase inhibitors, which are important in managing conditions such as gout and hyperuricemia. The mechanism involves scavenging free radicals and inhibiting oxidative stress pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Viral Targets: The compound may interact with viral proteins or enzymes, inhibiting their function and preventing viral replication.
  • Antioxidant Activity: It may enhance endogenous antioxidant defenses, reducing oxidative stress markers.
  • Enzyme Inhibition: By inhibiting key enzymes involved in metabolic pathways, it can modulate biochemical processes related to inflammation and oxidative damage.

Study 1: Antiviral Efficacy

In a comprehensive study on phenylthiazole derivatives, researchers evaluated the antiviral efficacy of various compounds against yellow fever virus. Compounds exhibiting over 50% inhibitory activity at a concentration of 50 μM were further tested for their EC50 values. The results indicated that specific structural modifications significantly enhanced antiviral activity .

Study 2: Metabolic Stability and Toxicity

Another investigation focused on the metabolic stability of thiazole derivatives. Researchers found that modifications to the ester moiety improved plasma stability while maintaining antiviral potency. This study established a structure-activity relationship (SAR) model that guided further optimization of thiazole compounds for enhanced therapeutic profiles .

Study 3: Antioxidant Properties

A study investigating the effects of thiazole derivatives on diabetic rats demonstrated significant improvements in metabolic parameters following treatment with related compounds. These findings highlighted the potential of thiazoles in mitigating oxidative stress and improving insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, and how can reaction conditions be tailored for reproducibility?

  • Methodological Answer : The compound can be synthesized via thiourea-mediated cyclization of α-chloroacetoacetate derivatives. For example, ethyl α-chloroacetoacetate reacts with thiourea under reflux in ethanol to form the thiazole core . Post-cyclization, the 2-methoxyphenylamino group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Reaction optimization should focus on solvent polarity (e.g., DMF for coupling reactions), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine to thiazole intermediate) to improve yields. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methoxyphenylamino proton at δ 6.8–7.2 ppm, thiazole methyl at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical m/z (e.g., [M+H]⁺ ~349.1).
  • Elemental Analysis : Confirm purity (>98% C, H, N, S) to rule out residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the methoxyphenyl (e.g., nitro, halogen) or thiazole methyl groups. For example, replace the methyl group with trifluoromethyl (as in SC-25582, a related thiazolecarboxylate ester) to assess hydrophobicity effects .
  • Biological Assays : Test analogs in in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) using dose-response curves (1–100 µM) and compare IC₅₀ values. Include positive controls (e.g., indomethacin) and validate via triplicate experiments .

Q. What strategies mitigate solubility limitations in in vivo pharmacological studies?

  • Methodological Answer :

  • Prodrug Approach : Hydrolyze the ethyl ester to the carboxylic acid (via NaOH/EtOH reflux) to enhance aqueous solubility. Confirm hydrolysis via loss of the ester carbonyl peak in IR .
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. Assess solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability in rodent models .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and compound purity (≥95% by HPLC) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Variables like endotoxin contamination or solvent effects (DMSO vs. ethanol) must be controlled .

Q. What computational methods predict the compound’s molecular targets or binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Set grid parameters to cover the catalytic domain (center: x=15, y=20, z=25; size: 25 ų) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole ring) using Schrödinger’s Phase. Validate predictions via mutagenesis studies on proposed target residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

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